

Thiodiglycol: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Thiodiglycol**

Cat. No.: **B106055**

[Get Quote](#)

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Thiodiglycol, systematically known as 2,2'-thiodiethanol, is an organosulfur compound with significant industrial and research applications. It is a viscous, colorless liquid with the chemical formula C₄H₁₀O₂S.^[1] Its properties as a polar protic solvent make it valuable in various fields, including the manufacturing of textiles, inks, and as a chemical intermediate.^[1] Notably, **thiodiglycol** is also the primary hydrolysis product of the chemical warfare agent sulfur mustard, making its detection and metabolism a critical area of study in toxicology and defense research. This document provides a comprehensive technical overview of **thiodiglycol**, focusing on its fundamental chemical properties, experimental protocols for its synthesis and analysis, and its metabolic fate.

Core Molecular and Physical Properties

A clear understanding of the fundamental properties of **thiodiglycol** is essential for its application and study. The key molecular and physical data are summarized in the table below.

Property	Value	Reference
Molecular Formula	C4H10O2S	[1] [2] [3]
Molecular Weight	122.19 g/mol	[2] [3]
IUPAC Name	2-(2-hydroxyethylsulfanyl)ethanol	[3]
CAS Number	111-48-8	[3]
Appearance	Colorless, viscous liquid	[1] [4]
Boiling Point	164–166 °C at 20 mmHg	
Solubility	Miscible with water and polar organic solvents	[1] [3]

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and analysis of **thiodiglycol** in a laboratory setting.

Synthesis of Thiodiglycol

A common and well-established method for the laboratory synthesis of **thiodiglycol** involves the reaction of ethylene chlorohydrin with sodium sulfide. The following protocol is adapted from a standard organic synthesis procedure.

Materials:

- 20% Ethylene chlorohydrin solution
- Crystalline sodium sulfide nonahydrate (Na₂S·9H₂O)
- Concentrated hydrochloric acid (HCl)
- Absolute ethanol
- Turmeric paper

Procedure:

- Reaction Setup: In a 3-liter round-bottomed flask equipped with a mechanical stirrer, combine 1.5 kg of 20% ethylene chlorohydrin solution and 750 g of water.
- Addition of Sodium Sulfide: While stirring, gradually add 493 g of crystalline sodium sulfide nonahydrate. Maintain the reaction temperature between 30–35 °C. This addition should take approximately 40–60 minutes.
- Reaction Completion: After the addition is complete, continue stirring for an additional 30 minutes.
- Heating: Remove the stirrer and fit the flask with a reflux condenser and a thermometer. Heat the solution on a steam bath to 90 °C and maintain this temperature for 45 minutes.
- Neutralization: Cool the solution to 25 °C. Carefully neutralize the solution by adding concentrated hydrochloric acid dropwise until the solution is neutral to turmeric paper.
- Filtration and Concentration: Filter the solution. The filtrate is then concentrated under reduced pressure to remove water.
- Extraction: Extract the residue, consisting of sodium chloride and **thiodiglycol**, twice with 500-cc portions of hot absolute alcohol.
- Final Purification: Combine the alcohol extracts and remove the alcohol under reduced pressure. The crude product is then purified by vacuum distillation, boiling at 164–166 °C/20 mm.

Quantitative Analysis of Thiodiglycol in Aqueous Samples by Gas Chromatography-Mass Spectrometry (GC-MS)

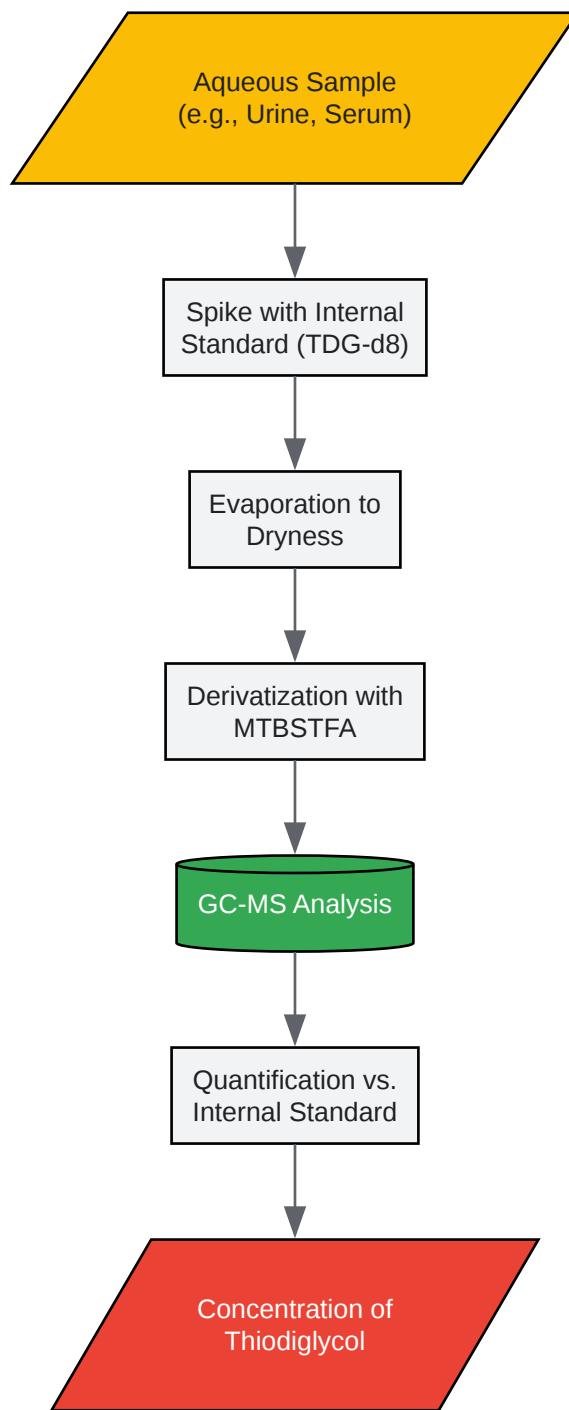
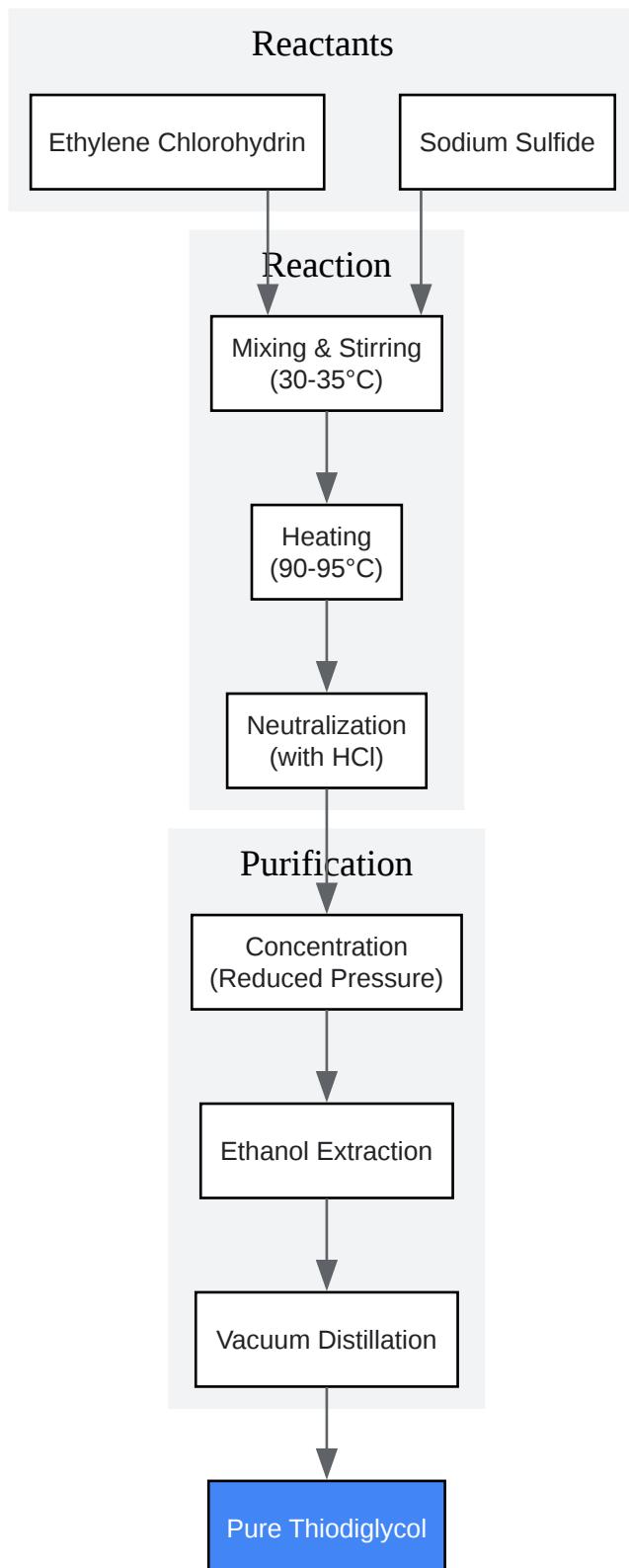
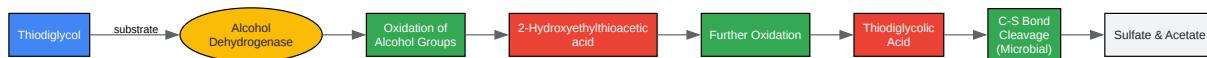
This protocol outlines a sensitive method for the detection and quantification of **thiodiglycol** in aqueous matrices, such as urine or serum, which is critical for exposure assessment. The method involves a derivatization step to enhance the volatility of **thiodiglycol** for GC-MS analysis.

Materials:

- **Thiodiglycol** (TDG) standard
- **Thiodiglycol-d8** (TDG-d8) as an internal standard
- N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)
- Potassium chloride (KCl)
- Perchloric acid (for deproteinization of serum samples)
- Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

Procedure:

- Sample Preparation:
 - To a 0.5 mL aqueous sample (e.g., water, deproteinized serum, or diluted urine), add a known amount of the internal standard, **thiodiglycol-d8**.
 - Add potassium chloride to the sample.
- Evaporation: Evaporate the sample to dryness under reduced pressure. The presence of salt helps to prevent the loss of **thiodiglycol** during this step.
- Derivatization: Add N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to the dried residue. Heat the mixture at 60 °C for 1 hour to form the di-silylated derivative of **thiodiglycol**.
- GC-MS Analysis:
 - Inject an aliquot of the derivatized sample into the GC-MS system.
 - Perform the analysis using a suitable temperature program for the gas chromatograph and operate the mass spectrometer in selected ion monitoring (SIM) mode for enhanced sensitivity.




- Quantification: Quantify the amount of **thiodiglycol** in the original sample by comparing the peak area of the derivatized **thiodiglycol** to the peak area of the derivatized internal standard (**thiodiglycol-d8**).

Signaling and Metabolic Pathways

The metabolism of **thiodiglycol** is of significant interest, particularly in the context of sulfur mustard exposure, as it represents a major detoxification pathway.

Thiodiglycol Metabolism

In biological systems, **thiodiglycol** undergoes oxidation. The primary metabolic pathway involves the oxidation of the alcohol groups and the sulfur atom. In mammals, **thiodiglycol** can be oxidized by alcohol dehydrogenase. The metabolic process can lead to the formation of several metabolites, including **thiodiglycolic acid**. In some microorganisms, the degradation of **thiodiglycol** proceeds through the oxidation of its primary alcohol groups, followed by the cleavage of the carbon-sulfur bonds of the intermediate products.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Thiodiglycol - Wikipedia [en.wikipedia.org]
- 2. THIODIGLYCOL (PIM 980) [inchem.org]
- 3. Thiodiglycol | C4H10O2S | CID 5447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Determination of thiodiglycol, a mustard gas hydrolysis product by gas chromatography-mass spectrometry after tert-butyldimethylsilylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Thiodiglycol: A Comprehensive Technical Review]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b106055#thiodiglycol-molecular-weight-and-formula\]](https://www.benchchem.com/product/b106055#thiodiglycol-molecular-weight-and-formula)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com